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molecular formula C8H5NO3 B103471 7-Nitrobenzofuran CAS No. 18761-32-5

7-Nitrobenzofuran

Cat. No. B103471
M. Wt: 163.13 g/mol
InChI Key: UWXIRVOEHNPCEV-UHFFFAOYSA-N
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Patent
US05521147

Procedure details

In Schema 1, a 3,5-optionally substituted-2-nitrophenol is reacted with a 2-alkenyl chloride, such as 2-methallyl chloride, to form the corresponding 2-(2-alken-1-yloxy)-4,6-optionally substituted-nitrobenzene (I), for example, 4-chloro-2-(2-methyl-2-propen-1-yloxy)nitrobenzene. This product is rear-ranged by heating to 180° C. to give the corresponding 2-(2-alken-1-yl)-6-nitrophenol (II), for example, 3-chloro-2-(2-methyl-2-propen-1-yl)-6-nitrophenol. This compound is then heated in the presence of p-toluenesulfonic acid to give the corresponding 7-nitrobenzofuran (III), for example 4-chloro-2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. Compound III is then converted to the corresponding amine(IV) by reduction of the nitro group using powdered iron, acetic acid, and water, after which the amine is heated at reflux with trichloromethyl chloroformate to form the corresponding isocyanate(V). The isocyanate is then treated with a 3-amino-3-fluoroalkylacrylate, for example, ethyl 3-amino-4,4,4-trifluorocrotonate, to give the corresponding 3-(2,3-dihydrobenzofuran-7-yl)-6-haloalkyl uracil, for example, 3-(4-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-yl)-6-trifluoromethyluracil. This uracil which represents certain compounds of this invention may be isolated, or without isolation, may be alkylated with an alkyl iodide, such as methyl iodide, in the presence of anhydrous potassium carbonate to produce the corresponding 3-(2,3-dihydrobenzofuran-7-yl)-1-alkyl-6-haloalkyluracil (VI), for example 3-(4-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-yl)-1-methyl-6-trifluoromethyluracil.
Name
3-chloro-2-(2-methyl-2-propen-1-yl)-6-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([CH2:12][C:13](C)=C)=[C:4]([OH:11])[C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[N+:8]([C:5]1[C:4]2[O:11][CH:13]=[CH:12][C:3]=2[CH:2]=[CH:7][CH:6]=1)([O-:10])=[O:9]

Inputs

Step One
Name
3-chloro-2-(2-methyl-2-propen-1-yl)-6-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=CC1)[N+](=O)[O-])O)CC(=C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C=COC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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